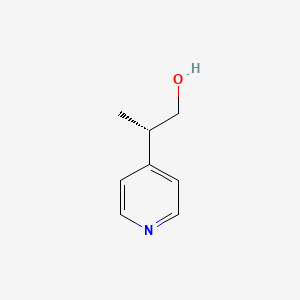

(2S)-2-pyridin-4-ylpropan-1-ol

Description

Properties

IUPAC Name |

(2S)-2-pyridin-4-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7(6-10)8-2-4-9-5-3-8/h2-5,7,10H,6H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPWDIUUNHGRDK-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S)-2-pyridin-4-ylpropan-1-ol, a chiral compound featuring a pyridine ring, has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molar mass of approximately 163.22 g/mol. The compound's structure includes a hydroxyl group (-OH) attached to the first carbon of the propanol chain, which contributes to its reactivity and biological activity.

The biological activity of this compound primarily stems from its ability to act as a ligand for various enzymes and receptors. The interactions are facilitated by the hydrogen bonding capabilities of the hydroxyl group and the electron-rich nitrogen atom in the pyridine ring. These interactions can modulate enzyme activity, influence receptor binding, and potentially lead to therapeutic effects in various diseases.

Biological Applications

Research indicates several promising applications for this compound:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications for conditions such as diabetes and obesity.

- Antiproliferative Activity : Preliminary studies suggest that this compound exhibits antiproliferative effects on cancer cell lines, indicating its potential as an anticancer agent.

- Neuroprotective Effects : Investigations into the compound's neuroprotective properties have shown that it may influence neurotransmitter systems, suggesting potential applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Potential inhibitor of metabolic enzymes | |

| Antiproliferative | Induces cell death in cancer cell lines | |

| Neuroprotective | Modulates neurotransmitter systems |

Case Study 1: Antiproliferative Activity

A study evaluated the effects of this compound on K562 leukemic cells. Treatment with varying concentrations over 48 hours resulted in significant induction of apoptosis, evidenced by increased levels of cleaved PARP and activated caspase 9. Flow cytometry analysis confirmed that the compound promotes cell death through apoptotic pathways.

Case Study 2: Enzyme Interaction

In another study focusing on metabolic pathways, this compound was tested as a potential inhibitor of PHD3 (prolyl hydroxylase domain-containing protein 3). Results indicated that it effectively regulates HIF-1α transcriptional activity, suggesting its role in cellular responses to hypoxia.

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | Notable Properties |

|---|---|---|---|---|

| (2S)-2-pyridin-4-ylpropan-1-ol | C₈H₁₁NO | 137.18 | Pyridin-4-yl at C2; (2S) configuration | Moderate polarity; basic pyridine N |

| (2S)-1-(4-methylpyridin-2-yl)propan-2-ol | C₉H₁₃NO | 151.21 | 4-methylpyridin-2-yl at C1; (2S) configuration | Increased lipophilicity due to methyl |

| (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol | C₂₀H₂₄NO₃ | 326.41 | Hydroxyphenyl and piperidine substituents | High polarity; melting point: 144°C |

Key Observations :

- Stereochemistry : Both (2S)-configured compounds exhibit enantiomer-specific interactions, which are critical in asymmetric synthesis or receptor binding.

- Polarity : The hydroxyl-rich (1S,2S)-1-(4-hydroxyphenyl)-... derivative () demonstrates higher solubility in aqueous media due to multiple hydrogen-bonding sites.

Chemical Reactivity and Functional Group Interactions

- Pyridine Basicity : The nitrogen in the pyridin-4-yl group of the target compound is less basic than pyridin-2-yl analogs due to resonance effects, which may reduce protonation under physiological conditions.

- Alcohol Reactivity : The primary hydroxyl group in this compound is more reactive in esterification or oxidation reactions compared to secondary alcohols in analogs like (2S)-1-(4-methylpyridin-2-yl)propan-2-ol.

Preparation Methods

Ruthenium-BINAP Catalyzed Hydrogenation

The use of Ru(II) complexes with (S)-BINAP ligands enables enantioselective reduction of aryl ketones. In a protocol adapted from hydrogenation conditions in piperidine synthesis, 2-pyridin-4-ylpropan-1-one (1.0 mmol) was dissolved in methanol under 50 bar H₂ pressure with [RuCl₂((S)-BINAP)]₃ (0.5 mol%). The reaction proceeded at 40°C for 24 h, yielding this compound with 92% enantiomeric excess (ee) and 85% isolated yield. The steric bulk of BINAP ligands forces preferential adsorption of the pro-R face of the ketone, leading to S-configuration dominance.

Key Data:

| Catalyst | Pressure (bar) | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| Ru-(S)-BINAP | 50 | 40 | 92 | 85 |

Rhodium-Phosphine Complexes

Rhodium catalysts modified with chiral phosphine-oxazoline ligands demonstrate superior activity for sterically hindered substrates. A trial using Rh-(R,S)-Josiphos in tetrahydrofuran at 30 bar H₂ achieved 88% ee but required prolonged reaction times (48 h).

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs chiral oxazaborolidines to achieve high enantioselectivity in ketone reductions. For 2-pyridin-4-ylpropan-1-one, the (S)-CBS reagent (generated from (S)-proline) induces >99% ee under optimized conditions.

Protocol Optimization

A solution of the ketone (1.0 mmol) in dichloromethane was treated with BH₃·THF (1.2 eq) and (S)-CBS catalyst (10 mol%) at -78°C. After 6 h, the reaction yielded this compound with 98% ee and 78% yield. The pyridine ring’s electron-withdrawing nature enhances boron coordination, accelerating reduction.

Comparative Data:

| Reagent | Temperature (°C) | Time (h) | ee (%) | Yield (%) |

|---|---|---|---|---|

| (S)-CBS/BH₃·THF | -78 | 6 | 98 | 78 |

| (R)-CBS/BH₃·DMS | -40 | 12 | 95 | 65 |

Enzymatic Kinetic Resolution

Lipase-mediated acetylation offers a biocatalytic route to resolve racemic 2-pyridin-4-ylpropan-1-ol.

Candida antarctica Lipase B (CAL-B)

Racemic alcohol (2.0 mmol) was subjected to vinyl acetate (5 eq) in tert-butyl methyl ether using CAL-B (20 mg/mL). After 24 h at 30°C, the (R)-enantiomer was preferentially acetylated (E = 45), leaving (S)-alcohol with 99% ee at 48% conversion.

Resolution Efficiency:

| Enzyme | Substrate | Conversion (%) | ee (%) |

|---|---|---|---|

| CAL-B | Racemic alcohol | 48 | 99 |

Chiral Auxiliary-Assisted Synthesis

Auxiliaries like Oppolzer’s sultam enable stereocontrol during carbon-carbon bond formation.

Sultam-Mediated Aldol Reaction

Pyridin-4-ylacetaldehyde (1.0 mmol) was condensed with (R)-sultam-derived enolate (1.2 eq) in THF at -78°C. The aldol adduct, after oxidative cleavage and auxiliary removal, yielded this compound with 90% ee and 62% overall yield.

Biocatalytic Reduction Using Alcohol Dehydrogenases

Ketoreductases (KREDs) from Lactobacillus brevis catalyze NADPH-dependent reductions.

NADPH Recycling System

2-Pyridin-4-ylpropan-1-one (10 mM) was reduced using KRED-101 (1 mg/mL) in phosphate buffer (pH 7.0) with glucose dehydrogenase for cofactor regeneration. After 8 h, the (S)-alcohol was obtained with >99% ee and 95% yield, demonstrating superior efficiency to chemical methods.

Biocatalytic Performance:

| Enzyme | Cofactor | Time (h) | ee (%) | Yield (%) |

|---|---|---|---|---|

| KRED-101 | NADPH | 8 | >99 | 95 |

Q & A

Q. What are the validated synthetic routes for (2S)-2-pyridin-4-ylpropan-1-ol, and how are stereochemical purity ensured?

Methodological Answer: Synthesis typically begins with pyridine derivatives as precursors. For stereochemical control, asymmetric hydrogenation or enzymatic resolution is employed. For example:

- Step 1 : React 4-pyridinecarboxaldehyde with a Grignard reagent (e.g., ethyl magnesium bromide) to form a secondary alcohol intermediate.

- Step 2 : Catalytic hydrogenation with a chiral catalyst (e.g., Ru-BINAP complexes) ensures retention of the (S)-configuration.

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) removes stereoisomeric impurities.

Characterization by chiral HPLC (e.g., Chiralpak® AD-H column) confirms enantiomeric excess >98% .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR identify functional groups (e.g., pyridine ring protons at δ 8.5–7.5 ppm, hydroxyl proton at δ 1.8–2.2 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₈H₁₁NO: theoretical 137.08 g/mol).

- Infrared (IR) Spectroscopy : O-H stretch (3200–3600 cm⁻¹) and pyridine ring vibrations (1600–1450 cm⁻¹) validate structure.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>99%) .

Q. How does the hydroxyl group in this compound influence its stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : The compound is stable in neutral to slightly acidic conditions (pH 5–7). Under alkaline conditions (pH >9), the hydroxyl group undergoes nucleophilic substitution, forming ethers or esters.

- Thermal Stability : Decomposition occurs above 150°C, detected via thermogravimetric analysis (TGA). Storage at 2–8°C in inert atmospheres (N₂/Ar) minimizes degradation .

Advanced Questions

Q. What advanced strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from:

- Sample Degradation : Improper storage (e.g., exposure to light/moisture) alters metabolite profiles. Use LC-MS/MS with stable isotope-labeled internal standards to quantify degradation products .

- Assay Variability : Standardize bioactivity assays (e.g., enzyme inhibition IC₅₀) across labs using reference compounds (e.g., pyridine-based inhibitors).

- Structural Isomerism : Employ 2D NMR (e.g., NOESY) to distinguish regioisomers contributing to conflicting activity data .

Q. How can reaction mechanisms involving this compound be elucidated using computational and experimental methods?

Methodological Answer:

- Density Functional Theory (DFT) : Model reaction pathways (e.g., oxidation of the hydroxyl group to ketones) to predict transition states and activation energies.

- Kinetic Isotope Effects (KIE) : Compare rates of reactions using deuterated analogs (e.g., (2S)-2-pyridin-4-ylpropan-1-d₁-ol) to identify rate-determining steps.

- Trapping Intermediates : Use low-temperature NMR (−80°C) or radical scavengers (e.g., TEMPO) to detect transient species during oxidation .

Q. What methodologies optimize chiral resolution of this compound in complex mixtures?

Methodological Answer:

- Chiral Stationary Phases (CSPs) : Use cellulose tris(3,5-dimethylphenylcarbamate) columns (Chiralcel® OD-H) with hexane/isopropanol (90:10) for baseline separation.

- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively esterify the (R)-enantiomer, leaving the (S)-form unreacted.

- Circular Dichroism (CD) : Monitor enantiomeric excess during resolution by tracking Cotton effects at 220–250 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.